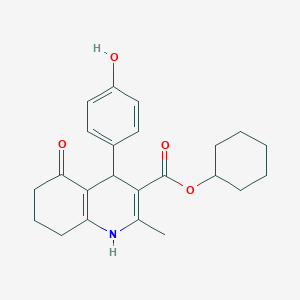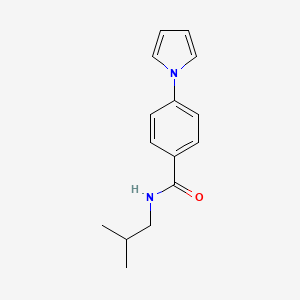![molecular formula C17H24ClNO6 B5103556 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate, also known as SR-59230A, is a selective antagonist of the beta-3 adrenergic receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders.
Mecanismo De Acción
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate is a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a key role in regulating thermogenesis and energy expenditure. By blocking the activity of this receptor, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate reduces the ability of adipose tissue to burn fat and generate heat, leading to increased energy expenditure and weight loss. In addition, selective antagonism of the beta-3 adrenergic receptor has been shown to improve insulin sensitivity and reduce cardiovascular risk factors, although the exact mechanisms underlying these effects are not fully understood.
Biochemical and Physiological Effects:
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been shown to have a number of biochemical and physiological effects, primarily related to its antagonism of the beta-3 adrenergic receptor. In animal models, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been shown to increase energy expenditure, promote weight loss, improve insulin sensitivity, and reduce cardiovascular risk factors. However, the effects of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate may vary depending on the dose, duration of treatment, and specific disease state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has several advantages for use in lab experiments. It is a highly selective antagonist of the beta-3 adrenergic receptor, which allows for precise manipulation of this specific pathway. In addition, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been extensively studied in animal models, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
However, there are also some limitations to the use of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in longer-term studies. In addition, the synthesis of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate is complex and requires specialized equipment and expertise, which may make it less accessible to some researchers.
Direcciones Futuras
There are several potential future directions for research on 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate. One area of interest is in developing more potent and selective beta-3 adrenergic receptor antagonists, which may have greater therapeutic potential in obesity, diabetes, and cardiovascular disorders. In addition, further research is needed to fully understand the mechanisms underlying the effects of selective beta-3 adrenergic receptor antagonism, and to identify potential biomarkers for predicting response to treatment. Finally, there may be potential applications for 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate in other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Métodos De Síntesis
The synthesis of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate involves a series of chemical reactions, starting with the reaction of 4-chloro-2-methylphenol with butyl bromide to form 4-(4-chloro-2-methylphenoxy)butyl bromide. This compound is then reacted with morpholine to form 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine. Finally, the oxalate salt of this compound is prepared by reacting with oxalic acid. The overall yield of this synthesis is around 30%.
Aplicaciones Científicas De Investigación
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of obesity. The beta-3 adrenergic receptor is known to play a key role in regulating thermogenesis and energy expenditure, and selective antagonism of this receptor has been shown to promote weight loss in animal models. 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been shown to be a potent and selective antagonist of the beta-3 adrenergic receptor, and several studies have demonstrated its efficacy in promoting weight loss in rodents.
In addition to its potential in treating obesity, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has also been studied for its potential in treating diabetes and cardiovascular disorders. The beta-3 adrenergic receptor is also involved in regulating glucose metabolism and cardiovascular function, and selective antagonism of this receptor has been shown to improve insulin sensitivity and reduce cardiovascular risk factors in animal models. Several studies have demonstrated the potential of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate in these applications, although further research is needed to fully understand its therapeutic potential.
Propiedades
IUPAC Name |
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-12-14(16)4-5-15(13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUCULGLMXSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)
![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5103507.png)
![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)